Cis-Hexahydro-cyclopenta[c]furan-1-one is a cyclic organic compound characterized by a six-membered saturated ring fused to a five-membered ring containing a carbonyl group. The compound has the molecular formula and a molecular weight of approximately 110.16 g/mol. Its structure features a unique arrangement that contributes to its chemical reactivity and biological properties. The compound is recognized for its potential applications in various fields, including organic synthesis and medicinal chemistry.
These reactions are essential for developing derivatives that can be utilized in pharmaceuticals and agrochemicals.
Cis-Hexahydro-cyclopenta[c]furan-1-one has shown interesting biological activities, including:
These biological activities highlight the importance of cis-Hexahydro-cyclopenta[c]furan-1-one in medicinal chemistry.
Several synthesis methods have been developed for cis-Hexahydro-cyclopenta[c]furan-1-one, including:
These methods demonstrate the versatility in synthesizing this compound for various applications.
Cis-Hexahydro-cyclopenta[c]furan-1-one has several notable applications:
These applications underscore its significance across multiple industries.
Interaction studies involving cis-Hexahydro-cyclopenta[c]furan-1-one focus on its behavior with various biological targets:
These studies are crucial for advancing the understanding of this compound's potential applications.
Cis-Hexahydro-cyclopenta[c]furan-1-one shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | Contains a similar cyclic structure but differs by having two carbonyl groups | 1.00 |
| Dihydro-1H-cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH)-tetraone | More complex structure with multiple carbonyls | 1.00 |
| (3aR,4S,7R,7aS)-rel-Hexahydro-4,7-methanoisobenzofuran-1,3-dione | Contains additional aromatic features | 0.97 |
| 2-Oxaspiro[4.4]nonane-1,3-dione | Features a spirocyclic structure | 0.97 |
| Hexahydro-4,7-methanoisobenzofuran-1,3-dione | Similar cyclic framework but includes methano groups | 0.97 |
The uniqueness of cis-Hexahydro-cyclopenta[c]furan-1-one lies in its specific arrangement of rings and functional groups that contribute to its distinct chemical properties and biological activities compared to these similar compounds.